heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione
Beschreibung
Heptacyclo[77002,1303,804,1205,7014,16]hexadecane-10,11-dione is a complex polycyclic compound characterized by its unique structure, which includes multiple fused rings
Eigenschaften
CAS-Nummer |
68217-20-9 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione |
InChI |
InChI=1S/C16H16O2/c17-15-13-7-3-1-4(3)8-11(7)12-9(13)5-2-6(5)10(12)14(8)16(15)18/h3-14H,1-2H2 |
InChI-Schlüssel |
KPZGVZVLGTZKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C4C2C5C6C4C(C3C(=O)C5=O)C7C6C7 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization reactions to form the heptacyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the behavior of polycyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione involves its interaction with specific molecular targets These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects
Vergleich Mit ähnlichen Verbindungen
Conclusion
Heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione is a fascinating compound with a complex structure and diverse applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
